benzo[c][1,2,5]thiadiazol-5-yl(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone
説明
Benzo[c][1,2,5]thiadiazol-5-yl(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core fused to a piperidine ring via a methanone bridge. The piperidine moiety is further substituted with a (1-methyl-1H-imidazol-2-yl)thio-methyl group. This structure integrates electron-deficient aromatic systems (thiadiazole) and sulfur-containing heterocycles (imidazole-thioether), which are common in pharmaceuticals targeting enzymes or receptors involved in inflammation, CNS disorders, or antimicrobial activity .
特性
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS2/c1-21-9-6-18-17(21)24-11-12-4-7-22(8-5-12)16(23)13-2-3-14-15(10-13)20-25-19-14/h2-3,6,9-10,12H,4-5,7-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRHEQPQCMONFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2CCN(CC2)C(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
生物活性
Benzo[c][1,2,5]thiadiazol-5-yl(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its structural characteristics, biological activities, and relevant research findings.
Structural Characteristics
The compound's molecular formula is , with a molecular weight of 392.5 g/mol. It features a benzo[c][1,2,5]thiadiazole core, which is known for various biological activities, particularly in anticancer and antimicrobial applications. The piperidine moiety enhances its pharmacological profile by potentially improving bioavailability and receptor binding.
Biological Activity
Anticancer Activity
Recent studies have indicated that derivatives of benzo[c][1,2,5]thiadiazoles exhibit significant anticancer properties. Specifically, compounds with imidazole substitutions have shown promising results against various cancer cell lines. For instance:
- IC50 Values : Research has demonstrated that certain derivatives display IC50 values in the low micromolar range against cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MDA-MB-468 (breast cancer). For example, one study reported IC50 values ranging from 0.15 to 1.48 μM against several cell lines .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of tubulin polymerization. This disrupts the mitotic spindle formation during cell division, leading to apoptosis in rapidly dividing cancer cells. For example, one derivative was found to inhibit porcine brain tubulin polymerization with an IC50 value of 4.64 μM .
Case Studies
- Compound Efficacy Against Tumor Cells
- Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR)
Research Findings
| Study | Target | IC50 Value | Cell Line |
|---|---|---|---|
| Study 1 | Tubulin | 0.15 - 1.48 μM | A549, HeLa |
| Study 2 | VEGFR | 51.4 nM | HUVECs |
| Study 3 | Tubulin | 4.64 μM | Porcine Brain |
類似化合物との比較
Comparison with Similar Compounds
5-aryl-4-(1H-benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one derivatives ()
- Structure: Combines benzoimidazole, thiazole, and pyrrolidinone moieties.
- Synthesis : Synthesized via condensation of benzene-1,2-diamine with intermediates in HCl, followed by cyclization .
- The piperidine-methanone linker in the target may confer greater conformational flexibility compared to the rigid pyrrolidinone scaffold .
- Biological Relevance: Pyrrolidinone derivatives are explored for kinase inhibition, but the target’s thiadiazole-imidazole system could target different enzymes (e.g., monoacylglycerol lipase) .
Imidazole Derivatives with Benzothiophen Substituents ()
- Structure : Includes 3-chlorobenzothiophene and imidazole-5(4H)-one units.
- Synthesis : Involves hydrazine hydrate-mediated cyclization in benzene .
- Key Differences :
Piperidinyl Methanone Inhibitors ()
- Structure: Features a piperidin-1-yl methanone core linked to a triazole group (e.g., JJKK-048).
- Biological Activity: JJKK-048 is a potent monoacylglycerol lipase inhibitor with analgesic and hypothermic effects .
- Key Differences :
Comparative Data Table
Research Implications and Limitations
- Structural Advantages of Target Compound :
- Limitations: No direct biological data exists for the target compound in the provided evidence; comparisons rely on structural analogs. Synthesis protocols for the target are speculative, requiring validation via methods such as Ullmann coupling or Mitsunobu reactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
